molecular formula C24H23NO3 B11537894 (2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide

(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide

Cat. No.: B11537894
M. Wt: 373.4 g/mol
InChI Key: YMFBZJMBTJKJFB-NTCAYCPXSA-N
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Description

(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its biphenyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and olefination. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, ethanol, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.

Scientific Research Applications

(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(3-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of biphenyl and methoxyphenoxy groups allows for versatile interactions and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-N-[2-(3-methoxyphenoxy)ethyl]-3-(4-phenylphenyl)prop-2-enamide

InChI

InChI=1S/C24H23NO3/c1-27-22-8-5-9-23(18-22)28-17-16-25-24(26)15-12-19-10-13-21(14-11-19)20-6-3-2-4-7-20/h2-15,18H,16-17H2,1H3,(H,25,26)/b15-12+

InChI Key

YMFBZJMBTJKJFB-NTCAYCPXSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCNC(=O)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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